4-Chloro-3-fluoropicolinaldehyde
Description
4-Chloro-3-fluoropicolinaldehyde (CAS: N/A; molecular formula: C₆H₃ClFNO) is a halogenated pyridine derivative featuring a chloro group at the 4-position, a fluoro group at the 3-position, and an aldehyde functional group at the 2-position of the pyridine ring. This compound serves as a critical intermediate in pharmaceutical and agrochemical synthesis due to its reactive aldehyde group and electron-withdrawing halogen substituents, which enhance its utility in cross-coupling reactions and nucleophilic additions .
Properties
IUPAC Name |
4-chloro-3-fluoropyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClFNO/c7-4-1-2-9-5(3-10)6(4)8/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFGGDPYDUVFSCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Cl)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260878-78-1 | |
| Record name | 4-chloro-3-fluoropyridine-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chloro-3-fluoropicolinaldehyde can be synthesized through several methods. One common approach involves the chlorination and fluorination of picolinaldehyde. The reaction typically employs reagents such as thionyl chloride and hydrogen fluoride under controlled conditions to achieve the desired substitution .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination and fluorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-3-fluoropicolinaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It participates in nucleophilic substitution reactions, where the chlorine or fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under mild to moderate conditions.
Major Products Formed:
Oxidation: 4-Chloro-3-fluoropyridinecarboxylic acid.
Reduction: 4-Chloro-3-fluoropicolinalcohol or 4-Chloro-3-fluoropicolinamine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-3-fluoropicolinaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the development of biochemical probes and as a precursor for bioactive compounds.
Medicine: Research into its derivatives has shown potential in developing new therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Chloro-3-fluoropicolinaldehyde involves its interaction with various molecular targets. In biochemical applications, it can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function or activity of the target molecule. The specific pathways involved depend on the context of its use, such as in enzyme inhibition or receptor modulation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 4-chloro-3-fluoropicolinaldehyde with structurally or functionally related compounds, emphasizing substituent effects, reactivity, and applications:
Detailed Analysis
Substituent Effects: The chloro and fluoro groups in this compound synergistically increase the electron-deficient nature of the pyridine ring, enhancing its reactivity in Suzuki-Miyaura couplings and Ullmann reactions compared to mono-halogenated analogs like 4-chloropicolinaldehyde . Fluorine at the 3-position contributes to improved lipophilicity and metabolic stability, making the compound advantageous in drug design compared to non-fluorinated derivatives.
Applications :
- Unlike 4-chloropicolinaldehyde (used primarily in small-molecule synthesis), the fluorinated variant is speculated to play a role in fluorinated API (Active Pharmaceutical Ingredient) synthesis, leveraging fluorine’s bioisosteric effects.
Research Findings and Limitations
- Thermal Stability : Fluorine’s electronegativity may reduce thermal stability compared to 4-chloropicolinaldehyde, though experimental data are pending.
Biological Activity
4-Chloro-3-fluoropicolinaldehyde is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and biochemistry. Its unique structural features allow it to interact with various biological targets, making it a valuable compound in the development of biochemical probes and therapeutic agents.
The molecular formula of this compound is C_6H_4ClFNO, with a molecular weight of approximately 161.55 g/mol. The compound features a pyridine ring with a chloro group at the 4-position and a fluoro group at the 3-position, along with an aldehyde functional group. This configuration influences its reactivity and interaction with biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C₆H₄ClFNO |
| Molecular Weight | 161.55 g/mol |
| Functional Groups | Aldehyde, Halogens |
| Structural Class | Picolinaldehyde |
The mechanism of action for this compound primarily involves its electrophilic nature, allowing it to react with nucleophilic sites on biomolecules. This can lead to the formation of covalent bonds, potentially altering the function or activity of target molecules such as enzymes and receptors. The specific pathways engaged depend on the context of its application, such as enzyme inhibition or receptor modulation.
Applications in Medicinal Chemistry
Research indicates that derivatives of this compound show promise in developing new therapeutic agents. The compound has been explored for its potential anti-cancer properties, particularly against various human cancer cell lines. For example, studies have demonstrated that certain derivatives exhibit significant antiproliferative activity against HeLa cells, showcasing their potential as lead compounds in cancer treatment .
Case Studies
- Antiproliferative Activity : In a study assessing the biological activity of modified rigidin-inspired compounds derived from this compound, researchers found that these derivatives retained substantial antiproliferative effects against HeLa cells with GI50 values in the low nanomolar range. This suggests that modifications to the structure can enhance biological efficacy while maintaining low toxicity to normal cells .
- Enzyme Inhibition : Another study highlighted the role of this compound in inhibiting specific enzymes involved in metabolic pathways. The compound's ability to form covalent bonds with enzyme active sites was linked to its potential as a therapeutic agent against metabolic disorders.
Research Findings
Recent research has focused on synthesizing and characterizing derivatives of this compound to explore their biological activities further. These studies often involve:
- Synthesis Methods : Common synthetic routes include nucleophilic substitution reactions and oxidation processes that yield various bioactive derivatives.
- Biological Assays : Evaluating the biological activity through cell viability assays, enzyme kinetics studies, and receptor binding affinity tests.
| Study Focus | Findings |
|---|---|
| Antiproliferative Activity | Significant activity against HeLa cells |
| Enzyme Inhibition | Covalent bond formation with enzyme active sites |
| Synthesis Methods | Nucleophilic substitution and oxidation |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
